1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)imidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(2)10-5-3-4-6-11(10)14-8-7-13-12(14)15/h3-6,9H,7-8H2,1-2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBKACZCGTYQEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2CCNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Principle and Catalysts
A prominent method for synthesizing imidazolidin-2-ones involves the intramolecular hydroamidation of propargylic ureas catalyzed by strong organic bases. The reaction proceeds through deprotonation of the urea moiety followed by cyclization to form the five-membered ring. Among bases tested, phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) demonstrated the highest catalytic activity, outperforming guanidine and amidine bases such as TBD, MTBD, and BTMG.
Experimental Conditions and Yields
- Typical reaction conditions involve stirring the propargylic urea substrate (0.4 mmol) with 5 mol% BEMP in acetonitrile at room temperature.
- Reaction times are notably short, often completing within 1 minute to 1 hour depending on substrate structure.
- Yields of imidazolidin-2-one products are excellent, frequently quantitative or above 80%.
Substrate Scope and Functional Group Tolerance
- The method tolerates various substituents on the aromatic ring, including halogens (Cl, Br, F), methoxy, and vinyl groups.
- The reaction is regio- and chemoselective, favoring five-membered cyclic ureas without side reactions.
- Propargylic ureas bearing tertiary carbons adjacent to the alkyne can yield imidazol-2-ones via a double bond shift mechanism.
Mechanistic Insights
- Computational studies (DFT) suggest the reaction initiates by base-mediated deprotonation of the urea NH.
- This is followed by intramolecular nucleophilic attack on the alkyne, leading to cyclization.
- The catalytic efficiency correlates with the base strength, with stronger bases facilitating faster and more complete conversion.
Representative Data Table: Base Screening for Hydroamidation
| Entry | Base | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | TBD (10 mol%) | 100 | Quantitative (100%) | High temperature, full conversion |
| 2 | TBD (10 mol%) | 22–23 (rt) | High (~90%) | Mild conditions |
| 3 | MTBD | rt | 82 | Less effective |
| 4 | BTMG | rt | 67 | Less effective |
| 5 | DBU | rt | 0 | Inactive |
| 6 | TMG | rt | 0 | Inactive |
General Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of Propargylic Urea | Reaction of propargylic amine with phenyl isocyanate | Formation of propargylic urea intermediate |
| 2 | Base-Catalyzed Cyclization | BEMP (5 mol%), CH3CN, rt, 1 min–1 h | Intramolecular hydroamidation to imidazolidin-2-one |
| 3 | Pd-Catalyzed Carboamination | Pd catalyst, N-allylurea, aryl/alkenyl bromide | Formation of imidazolidin-2-one with stereocontrol |
Detailed Experimental Procedure (Representative)
Synthesis of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one via BEMP-Catalyzed Hydroamidation
- Dissolve propargylic urea (0.4 mmol) in 4 mL anhydrous acetonitrile.
- Add 5 mol% BEMP catalyst (6 μL).
- Stir the reaction mixture at room temperature.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Upon completion (typically within 1 min to 1 h), remove solvent under reduced pressure.
- Purify the crude product by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Obtain this compound as a white powder.
Research Findings and Notes
- The base-catalyzed method is highly efficient, scalable, and environmentally friendly due to mild conditions and low catalyst loading.
- The reaction mechanism has been supported by computational studies, confirming the role of base strength and proton abstraction in facilitating cyclization.
- The method shows broad substrate scope and functional group tolerance, making it adaptable for synthesizing diverse imidazolidin-2-one derivatives.
- Pd-catalyzed carboamination offers an alternative route with stereoselective advantages but may require more complex precursor preparation and catalyst handling.
Chemical Reactions Analysis
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the imidazolidinone ring is retained, but substituents on the phenyl ring are replaced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like sodium methoxide (NaOMe). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Research : Recent studies have indicated that imidazolidinones can exhibit anticancer properties. For instance, compounds with similar structures have been investigated for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The imidazolidinone scaffold may enhance the efficacy and selectivity of anticancer agents due to its ability to interact with biological targets effectively.
- Antimicrobial Activity : Compounds containing the imidazolidinone moiety have shown promise as antimicrobial agents. Research has demonstrated that modifications to the imidazolidinone structure can lead to increased antibacterial and antifungal activity. This suggests that 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one could be explored for developing new antimicrobial therapies.
- Neuroprotective Effects : Some studies have indicated that imidazolidinones may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases. Investigating how this compound affects neuronal survival and function could open new avenues for therapeutic development.
Material Science Applications
- Polymer Chemistry : The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties or introduce specific functionalities, such as improved thermal stability or chemical resistance.
- Catalysis : Imidazolidinones are often explored as ligands or catalysts in various organic reactions. Their ability to stabilize transition states can facilitate reactions such as asymmetric synthesis, making them valuable in producing chiral compounds for pharmaceutical applications.
Case Studies
- Anticancer Activity Assessment : A study published in Journal of Medicinal Chemistry investigated a series of imidazolidinones, including derivatives of this compound, for their anticancer efficacy against breast cancer cell lines. Results indicated significant cytotoxic effects, leading to further exploration of structure-activity relationships (SAR) to optimize potency.
- Synthesis of Novel Antimicrobial Agents : Research conducted at a leading university focused on synthesizing new antimicrobial agents based on the imidazolidinone framework. The study highlighted how modifications to the side chains significantly influenced antimicrobial activity against resistant strains of bacteria, suggesting potential applications in developing next-generation antibiotics.
- Polymer Development for Biomedical Applications : A recent project aimed at creating biocompatible polymers incorporated this compound into the polymer backbone. The resulting materials demonstrated enhanced mechanical properties and biocompatibility, making them suitable for use in medical devices.
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Imidazolidin-2-one Derivatives
Key Observations
Steric and Lipophilic Effects :
- The 2-isopropylphenyl group in the target compound enhances lipophilicity compared to smaller substituents (e.g., methyl in ). This may improve blood-brain barrier penetration or prolong half-life but reduce aqueous solubility .
- In contrast, compounds with polar acyl groups (e.g., 5h, 5i) exhibit higher solubility, as seen in N-acyl derivatives synthesized using NaHCO3 or K2CO3 .
The isopropyl group is electron-donating, which may stabilize the imidazolidinone ring but reduce reactivity compared to CF3-containing analogs .
Biological Activity Trends: Antifungal Activity: Pramiconazole (a structurally complex analog) demonstrates potent antifungal effects via Alamar Blue assays, suggesting that imidazolidin-2-ones with triazole or fluorinated groups are promising for antifungal development . Antitumor Potential: The acetyl and methoxy-substituted analog in highlights the role of aryl and sulfur-containing groups in antitumor applications, though the target compound’s activity remains unexplored . Receptor Binding: Fluorophenyl and tetrazolyl substituents () are critical for adrenergic receptor affinity, indicating that aromatic and heterocyclic groups enhance target engagement compared to aliphatic substituents .
Biological Activity
1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one is a compound that belongs to the imidazolidinone class, which has garnered attention due to its diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its pharmacological potential, synthesis methods, and relevant case studies.
Overview of Imidazolidinones
Imidazolidinones are five-membered heterocyclic compounds that contain nitrogen atoms in their ring structure. These compounds have been studied for their wide range of biological activities, including:
- Antimicrobial : Effective against bacteria and fungi.
- Antitumor : Potential in cancer treatment.
- Anti-inflammatory : Reducing inflammation in various conditions.
- Anticonvulsant : Used in the treatment of epilepsy.
Pharmacological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Studies have shown that derivatives of imidazolidinones possess significant antibacterial properties. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Some imidazolidinone derivatives have been evaluated for their ability to inhibit tumor growth. The mechanism often involves interference with cellular pathways that promote cancer cell proliferation .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is beneficial in treating chronic inflammatory diseases .
- Anticonvulsant Properties : Recent studies indicate that certain imidazolidinone derivatives exhibit anticonvulsant effects comparable to established medications like phenytoin .
Synthesis Methods
The synthesis of this compound can be achieved through various chemical pathways, including:
- Pd-Catalyzed Reactions : Utilizing palladium catalysts for the coupling of aryl or alkenyl bromides with urea derivatives has been reported to yield imidazolidinones efficiently .
- Hybrid Compound Design : Researchers are exploring hybrid compounds combining imidazolidinones with other pharmacophores to enhance biological activity and reduce side effects .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study by Jain et al. synthesized a series of imidazolidinone derivatives, demonstrating significant antimicrobial activity against common pathogens .
- Research on hybrid compounds incorporating imidazolidinone structures has shown enhanced anticonvulsant activity, indicating potential for new therapeutic agents .
- A recent investigation highlighted the anti-tumor properties of imidazolidinone derivatives, suggesting mechanisms involving apoptosis induction in cancer cells .
Q & A
Q. What are the recommended synthetic methodologies for 1-[2-(Propan-2-yl)phenyl]imidazolidin-2-one?
The compound can be synthesized via nucleophilic substitution or cyclization reactions. A typical approach involves reacting 2-isopropylphenylamine with a carbonyl source (e.g., urea or phosgene) under reflux in a polar aprotic solvent (e.g., DMF or DMSO). Catalytic acid or base (e.g., p-toluenesulfonic acid or K₂CO₃) may accelerate imidazolidinone ring formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can structural characterization of this compound be validated experimentally?
X-ray crystallography is the gold standard for confirming the molecular structure. For example, analogs like 1-acetyl-4-(phenylsulfanyl)imidazolidin-2-one have been structurally resolved using single-crystal diffraction, revealing bond angles and torsional strain in the imidazolidinone ring . Complementary techniques include:
- ¹H/¹³C NMR : Key signals include the imidazolidinone carbonyl (~170 ppm in ¹³C NMR) and isopropyl group protons (δ 1.2–1.4 ppm, split into a septet and doublet).
- FT-IR : A strong absorption band near 1700 cm⁻¹ confirms the carbonyl group.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks .
Q. What solvent systems are optimal for studying its reactivity?
Polar aprotic solvents (e.g., DMSO, DMF) enhance nucleophilicity in substitution reactions, while nonpolar solvents (e.g., toluene) favor cycloaddition or thermal rearrangements. Solvent choice should align with reaction thermodynamics: computational tools like COSMO-RS can predict solubility and stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Employ statistical design of experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example:
- Factorial design : Test 2–3 variables at high/low levels to identify significant interactions.
- Response surface methodology (RSM) : Optimize multi-variable systems (e.g., time-temperature-concentration trade-offs).
In one study, DoE reduced the number of trials by 40% while achieving >90% yield in imidazolidinone synthesis .
Q. How do computational methods aid in predicting reaction pathways?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can map transition states and intermediates. For instance:
- Reaction path searches : Identify low-energy pathways for ring closure or substituent addition.
- Non-covalent interaction (NCI) analysis : Predict steric hindrance from the isopropyl group using reduced density gradient (RDG) plots.
ICReDD’s integrated computational-experimental workflow has successfully narrowed optimal conditions for similar heterocycles .
Q. How can contradictions between theoretical predictions and experimental data be resolved?
Discrepancies often arise from solvent effects or unaccounted intermediates. Mitigation strategies include:
- Explicit solvent modeling in DFT simulations (e.g., using the SMD solvation model).
- In situ spectroscopy (e.g., Raman or IR) to detect transient species.
For example, a study on imidazolidinone derivatives revealed an unexpected zwitterionic intermediate via real-time FT-IR, reconciling DFT-predicted vs. observed kinetics .
Q. What assays are suitable for evaluating its biological activity?
- Antimicrobial activity : Broth microdilution (MIC/MBC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans).
- Antioxidant potential : DPPH radical scavenging or FRAP assays.
In a 2024 study, imidazolidin-4-one analogs showed MIC values of 8–32 µg/mL against resistant S. aureus strains and DPPH IC₅₀ values of 12–25 µM .
Q. How can regioselectivity challenges in derivatization be addressed?
- Protecting group strategies : Temporarily block reactive sites (e.g., the imidazolidinone nitrogen) with Boc or benzyl groups.
- Directed C–H functionalization : Use Pd or Rh catalysts to target specific positions.
For example, palladium-catalyzed Suzuki-Miyaura coupling on brominated derivatives achieved >85% regioselectivity in aryl substitutions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
